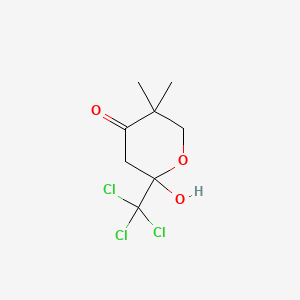![molecular formula C22H22F3N3O4S B4292725 methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate](/img/structure/B4292725.png)
methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate
Descripción general
Descripción
Methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene ring, introduction of the cyano group, and subsequent functionalization to introduce the trifluoromethyl and methoxybenzoyl groups. Common reagents used in these steps include ethyl cyanoacetate, dimethylformamide (DMF), and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. These methods often utilize microreactor systems to achieve efficient and consistent production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- **N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
- **3-cyano-4-methyl-6-hydroxy-N-ethyl pyridone
- **N-[3-cyano-6-(2-methyl-2-butanyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-methyl-2-phenyl-4-quinolinecarboxamide
Uniqueness
Methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S/c1-12-4-9-15-16(11-26)19(33-17(15)10-12)28-21(20(30)32-3,22(23,24)25)27-18(29)13-5-7-14(31-2)8-6-13/h5-8,12,28H,4,9-10H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCITWKNLVIIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B4292651.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4292654.png)
![3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one](/img/structure/B4292668.png)


![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA](/img/structure/B4292685.png)
![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA](/img/structure/B4292690.png)
![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA](/img/structure/B4292695.png)
![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA](/img/structure/B4292703.png)
![1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4292711.png)
![METHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE](/img/structure/B4292718.png)
![1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4292729.png)
![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4292730.png)
![(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292744.png)
